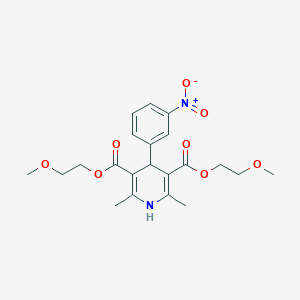

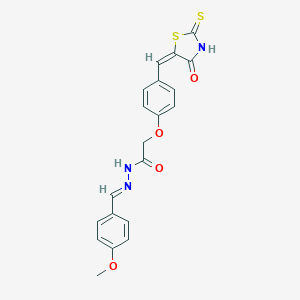

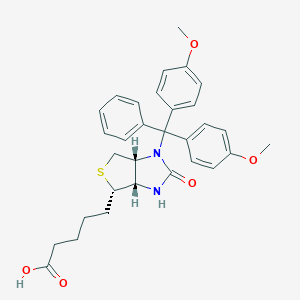

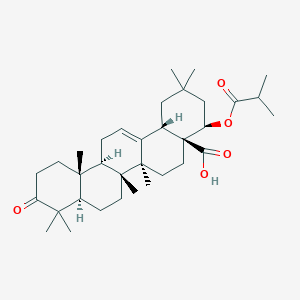

![molecular formula C6H18NO15P3 B144824 Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate CAS No. 135027-58-6](/img/structure/B144824.png)

Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate is a complex organic compound with significant biological and industrial relevance. It's notable for its intricate structure that includes multiple hydroxyl and phosphate groups, suggesting high reactivity and potential utility in various applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate typically involves multi-step organic synthesis. Each hydroxyl and phosphate group is introduced through a series of protection-deprotection steps and selective phosphorylation reactions. Specific conditions, such as the use of protecting groups to shield reactive sites, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production leverages large-scale organic synthesis techniques. This includes using reactors that maintain stringent temperature and pressure controls to ensure consistent quality. High-performance liquid chromatography (HPLC) is commonly used to purify the product, ensuring its readiness for subsequent applications.

化学反応の分析

Types of Reactions

Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate undergoes several types of reactions:

Oxidation: Converts hydroxyl groups into carbonyl or carboxyl groups.

Reduction: Reduces phosphate groups to phosphine derivatives.

Substitution: Enables the replacement of hydrogen atoms in the hydroxyl groups with different functional groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

Major products include phosphorylated sugars and cyclohexane derivatives, which are valuable intermediates in various chemical processes.

科学的研究の応用

Chemistry

In chemistry, Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate serves as a key reagent in synthesizing more complex molecules, such as nucleotides and phosphorylated proteins.

Biology

In biology, it is utilized in studies involving phosphorylation processes, crucial for understanding cellular signaling mechanisms.

Medicine

Medically, its derivatives are researched for potential use in treating diseases related to metabolic pathways, such as certain types of cancer and diabetes.

Industry

Industrially, it plays a role in manufacturing biochemical assays and as a reactant in producing high-value pharmaceutical intermediates.

作用機序

Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate exerts its effects primarily through phosphorylation, interacting with various enzymes and proteins. Its hydroxyl groups form hydrogen bonds with biological molecules, altering their structure and function. These interactions modulate cellular pathways, impacting processes such as gene expression and metabolism.

類似化合物との比較

Similar compounds include other polyphosphate and polyhydroxy cyclohexyl derivatives. Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate is unique due to its specific spatial arrangement of hydroxyl and phosphate groups, which confers distinct reactivity and interaction profiles. Similar compounds in the same class include:

Inositol Hexakisphosphate: Another highly phosphorylated compound with key roles in cellular signaling.

Adenosine Triphosphate (ATP): Crucial for energy transfer in cells.

Conclusion

This compound is a multifaceted compound with broad implications across chemistry, biology, medicine, and industry. Its complex structure and reactive nature enable its diverse applications, making it a vital compound for scientific research and industrial processes.

特性

IUPAC Name |

azane;[(1S,2R,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.H3N/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3/t1?,2-,3-,4-,5+,6?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPGDKRESDTMSH-QDALPASCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18NO15P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585191 |

Source

|

| Record name | (1R,3S,4R,6R)-4,5,6-Trihydroxycyclohexane-1,2,3-triyl tris[dihydrogen (phosphate)]--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135027-58-6 |

Source

|

| Record name | (1R,3S,4R,6R)-4,5,6-Trihydroxycyclohexane-1,2,3-triyl tris[dihydrogen (phosphate)]--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

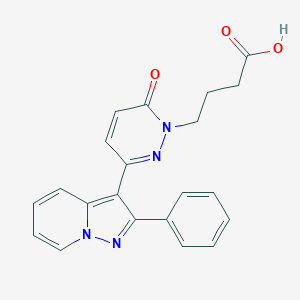

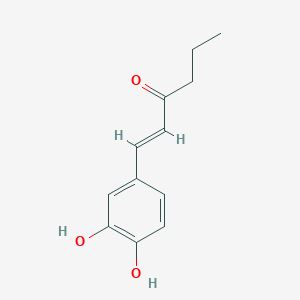

![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)